molecular formula C6H11BrO B8444713 (3S)-3-(2-Bromoethyl)tetrahydrofuran

(3S)-3-(2-Bromoethyl)tetrahydrofuran

Cat. No.: B8444713
M. Wt: 179.05 g/mol
InChI Key: QUNGVZNMYWXZDW-ZCFIWIBFSA-N
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Description

(3S)-3-(2-Bromoethyl)tetrahydrofuran is a brominated tetrahydrofuran derivative featuring a stereogenic center at the C3 position. Its structure comprises a tetrahydrofuran ring substituted with a 2-bromoethyl group at the (S)-configured carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and materials science. The bromine atom serves as a versatile leaving group, enabling nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck reactions) for further functionalization .

Properties

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

(3S)-3-(2-bromoethyl)oxolane

InChI

InChI=1S/C6H11BrO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2/t6-/m1/s1

InChI Key

QUNGVZNMYWXZDW-ZCFIWIBFSA-N

Isomeric SMILES

C1COC[C@@H]1CCBr

Canonical SMILES

C1COCC1CCBr

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: (3S)-3-(2-Bromoethyl)tetrahydrofuran is distinguished by its simple 2-bromoethyl substituent, offering straightforward reactivity for further derivatization. In contrast, (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran () contains a bulky bromochlorophenylmethyl-phenoxy group, which limits its reactivity but enhances binding specificity in pharmaceutical contexts . Nitro and dimethyl groups in (2S,3S)-3-(3-bromophenyl)-6,6-dimethyl-2-nitro-tetrahydrobenzofuran-4(5H)-one () increase steric hindrance, making it suitable for asymmetric catalysis but less reactive in nucleophilic substitutions .

Stereochemical Impact: The (3S) configuration is critical for the biological activity of pharmaceutical intermediates like (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, as stereochemistry influences receptor binding in drug candidates . Natural lignans such as 3,4-di-(3-methoxy-4-hydroxyphenyl)tetrahydrofuran () exhibit planar chirality, which is less relevant to synthetic intermediates but crucial for their antioxidant properties .

Synthetic Utility: Brominated tetrahydrofurans with simple substituents (e.g., 2-bromoethyl) are preferred for stepwise synthesis due to their predictable reactivity. Conversely, complex derivatives like those in and require tailored organocatalytic methods (e.g., Michael-SN₂ reactions) for enantioselective synthesis .

Reactivity and Stability Comparisons

Table 2: Reactivity Profiles

Compound Thermal Stability Reactivity with Nucleophiles Solubility Reference
(3S)-3-(2-Bromoethyl)tetrahydrofuran Moderate High (SN₂ reactions) Soluble in DCM, THF Inferred
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran High Low (steric hindrance) Soluble in DMSO, DMF
(2S,3S)-3-(3-Bromophenyl)-6,6-dimethyl-2-nitro-tetrahydrobenzofuran-4(5H)-one Moderate Moderate (nitro group) Soluble in CHCl₃

Key Observations:

  • The 2-bromoethyl group in (3S)-3-(2-Bromoethyl)tetrahydrofuran enhances SN₂ reactivity compared to bromophenyl-substituted analogs, which exhibit slower reaction kinetics due to aromatic ring stabilization .
  • Steric hindrance in phenoxy-substituted derivatives () reduces nucleophilic attack rates but improves thermal stability, making them suitable for high-temperature pharmaceutical processes .

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